4'-Octyl-[1,1'-biphenyl]-4-ol
Description
Significance of Biphenyl (B1667301) Moieties in Chemical Research and Development
The biphenyl moiety is a fundamental building block in a vast number of molecules, including natural products, pharmacologically active compounds, and materials for optoelectronics. arabjchem.orgrsc.org Initially recognized for their use as intermediates in chemical synthesis, biphenyls are now integral to the creation of liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and specialized polymers. arabjchem.orgrsc.org
Overview of Functionalized Biphenyls in Specialized Chemical Applications
The process of functionalization—attaching specific atoms or groups of atoms (functional groups) to the biphenyl core—is crucial for unlocking its potential in specialized applications. arabjchem.org The type and position of these functional groups dictate the final properties of the material.
Key applications of functionalized biphenyls include:
Liquid Crystals: The rigid, elongated shape of many biphenyl derivatives is conducive to the formation of liquid crystalline phases. arabjchem.org The addition of flexible alkyl chains and polar groups, such as cyano (-CN) or hydroxyl (-OH) groups, can induce and stabilize various liquid crystal phases (e.g., nematic, smectic) over specific temperature ranges. chemicalbook.comossila.com Compounds like 4'-octyl-[1,1'-biphenyl]-4-carbonitrile (8CB) are well-known examples that exhibit liquid crystal behavior. chemicalbook.comsigmaaldrich.com
Polymer Science: Biphenyl-containing monomers can be polymerized to create materials with enhanced thermal stability and specific mechanical properties. nih.gov For instance, acrylated biphenyl phenols have been used to create crosslinked polymers where noncovalent interactions between the biphenyl side groups influence the network properties. nih.gov
Organic Electronics: Functionalized biphenyls are used as host materials in OLEDs and as components in other optoelectronic devices. rsc.org The functionalization of biphenylcarbazole with siloxane chains, for example, can produce solvent-free liquid materials with charge transport properties suitable for use in fluidic OLEDs and other devices. mdpi.commdpi.com
Functional Membranes: Biphenyl derivatives can be incorporated into membranes for environmental remediation. For example, functionalized membranes have been developed for the degradation of polychlorinated biphenyls (PCBs), where the biphenyl product is further oxidized to less toxic compounds. nih.govacs.org
Research Trajectories for 4'-Octyl-[1,1'-biphenyl]-4-ol and its Analogs
Research into this compound focuses on its potential as a functional material, drawing inspiration from the well-documented properties of its structural analogs. The molecule itself possesses a combination of a rigid biphenyl core, a flexible octyl chain, and a reactive hydroxyl group, suggesting its utility in liquid crystals and as a precursor for more complex materials.
Properties of this compound
The known physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 106793-57-1 | nih.govhoffmanchemicals.com |
| Molecular Formula | C₂₀H₂₆O | nih.gov |
| Molecular Weight | 282.4 g/mol | nih.gov |
| IUPAC Name | 4-(4-octylphenyl)phenol | nih.gov |
| Melting Point | 139 to 143 °C | hoffmanchemicals.com |
| Appearance | Yellow to colorless solid | hoffmanchemicals.com |
Comparative Analysis and Research Directions
The research trajectory for this compound can be understood by comparing it with its widely studied analog, 4'-Octyl-[1,1'-biphenyl]-4-carbonitrile (8CB). The primary difference is the terminal group: a hydroxyl (-OH) group in the former and a cyano (-CN) group in the latter.
| Feature | This compound | 4'-Octyl-[1,1'-biphenyl]-4-carbonitrile (8CB) |
| Terminal Group | -OH (hydroxyl) | -CN (cyano) |
| Key Property | Potential for hydrogen bonding; reactive site for synthesis | Strong dipole moment; promotes liquid crystal phase formation |
| Primary Research Focus | Precursor for liquid crystals, polymers, and other materials | Well-established liquid crystal for displays and electro-optical studies chemicalbook.com |
| Physical State at Room Temp. | Solid hoffmanchemicals.com | Nematic liquid crystal (in its temperature range) chemicalbook.comsigmaaldrich.com |
The presence of the hydroxyl group on this compound opens several research avenues:
Synthesis of Novel Liquid Crystals: The -OH group can be esterified or etherified to create a vast library of new biphenyl-based molecules. Researchers can systematically alter the group attached to the oxygen to fine-tune the transition temperatures and types of liquid crystal phases.
Polymer Integration: The molecule can be used as a monomer or an additive in the synthesis of polymers such as polyesters or polyurethanes. The rigid biphenyl core would be expected to enhance the thermal and mechanical stability of the resulting polymer.
Surface Functionalization: The hydroxyl group provides a reactive handle to graft the molecule onto surfaces, creating functionalized materials with tailored surface properties, which could be relevant for sensors or chromatographic applications.
Future research will likely involve exploring these synthetic pathways and characterizing the resulting materials to see if they offer advantages over existing biphenyl systems in applications ranging from advanced display technologies to high-performance polymers.
Structure
3D Structure
Properties
Molecular Formula |
C20H26O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(4-octylphenyl)phenol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-8H2,1H3 |
InChI Key |
JDCUQPSPITUXGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Octyl 1,1 Biphenyl 4 Ol and Its Functional Derivatives
Strategies for the Construction of the Biphenyl (B1667301) Core Structure
The formation of the carbon-carbon bond linking the two phenyl rings is the foundational step in the synthesis. Both classical and modern catalytic methods are utilized for this purpose.
Historically, several methods have been established for the creation of biaryl linkages, often requiring stoichiometric amounts of metal reagents and harsh reaction conditions. wikipedia.org
Ullmann Reaction : This is a classic method for synthesizing symmetrical and unsymmetrical biaryls through the copper-promoted coupling of two aryl halides. wikipedia.orgiitk.ac.in The traditional version of the reaction is often limited to electron-deficient aryl halides and necessitates high temperatures. wikipedia.orglscollege.ac.in The reaction typically involves heating an aryl halide with a stoichiometric amount of copper powder. While foundational, its reputation for erratic yields and demanding conditions has led to it being superseded by more modern catalytic methods in many applications. wikipedia.org
Grignard Reaction : The reaction of a Grignard reagent (arylmagnesium halide) with an aryl halide can lead to the formation of a biphenyl structure. libretexts.orgresearchgate.net This can occur as the primary product or as a significant byproduct, especially at higher temperatures. libretexts.org The mechanism can be complex, sometimes involving radical intermediates. quora.com While effective for C-C bond formation, controlling the reaction to selectively produce the desired biphenyl without side products can be challenging. mnstate.eduyoutube.com
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions, higher yields, and greater functional group tolerance compared to classical methods. researchgate.netorganic-chemistry.org
Suzuki-Miyaura Coupling : This is one of the most versatile and widely used methods for biphenyl synthesis. gre.ac.uk It involves the palladium-catalyzed cross-coupling of an arylboronic acid or ester with an aryl halide or triflate in the presence of a base. google.comyoutube.com A key advantage is the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions. youtube.com For the synthesis of 4'-Octyl-[1,1'-biphenyl]-4-ol, a potential route involves coupling 4-octylphenylboronic acid with a protected 4-halophenol (e.g., 4-iodoanisole). orgsyn.org
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent and an aryl halide, typically catalyzed by a palladium or nickel complex. wikipedia.org This method is known for its high reactivity, selectivity, and mild reaction conditions, often proceeding at room temperature. acs.orgacs.org It is a powerful alternative to Suzuki coupling, especially when boronic acids are unstable or difficult to prepare. acs.orgacs.org The formation of various biphenyl derivatives has been successfully demonstrated using this reaction. researchgate.netresearchgate.net
Kumada Coupling : As one of the earliest reported catalytic cross-coupling methods, the Kumada coupling employs a Grignard reagent and an aryl halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a cost-effective method for generating C-C bonds and is particularly useful for synthesizing unsymmetrical biaryls. organic-chemistry.org The high reactivity of Grignard reagents, however, limits the scope to substrates lacking sensitive functional groups. organic-chemistry.org
The following table summarizes these key catalytic approaches.
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst (Typical) | Key Advantages |
| Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | Aryl Halide/Triflate | Palladium complex | Mild conditions, high functional group tolerance, reagent stability. youtube.com |
| Negishi Coupling | Arylorganozinc Halide | Aryl Halide/Triflate | Palladium or Nickel complex | High yields, mild room-temperature conditions, high reactivity. wikipedia.orgacs.org |
| Kumada Coupling | Arylmagnesium Halide | Aryl Halide/Triflate | Palladium or Nickel complex | High reactivity, use of readily prepared Grignard reagents. wikipedia.org |
Alkylation and Hydroxylation Routes for this compound
Once the biphenyl core is established, the next crucial steps involve introducing the octyl chain and the hydroxyl group at the correct positions (para to the inter-ring bond).
Introducing an eight-carbon chain onto the biphenyl skeleton is typically achieved through electrophilic substitution, most commonly via Friedel-Crafts reactions.
Friedel-Crafts Alkylation : This method directly attaches an alkyl group to an aromatic ring using an alkylating agent (e.g., 1-octene (B94956) or 1-halooctane) and a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst like a zeolite. uni-pannon.hunih.gov A primary challenge is controlling regioselectivity, as substitution can occur at various positions. Furthermore, the reaction is prone to polyalkylation, where more than one octyl group is added to the biphenyl core. nih.gov Using shape-selective catalysts like certain zeolites can favor the formation of 4,4'-dialkylbiphenyls, indicating a preference for the para position. oup.com
Friedel-Crafts Acylation followed by Reduction : To overcome the limitations of direct alkylation, a two-step acylation-reduction sequence is often preferred.
Acylation : The biphenyl is first reacted with an acylating agent, such as octanoyl chloride or octanoic anhydride, in the presence of a Lewis acid. google.combeilstein-journals.org This reaction places an octanoyl group onto one of the rings, primarily at the para position due to steric hindrance. The deactivating nature of the acyl group prevents polyacylation. khanacademy.org
Reduction : The resulting ketone is then reduced to the corresponding alkyl chain. Standard reduction methods include the Wolff-Kishner (hydrazine and base) or Clemmensen (zinc amalgam and acid) reductions. Milder methods like catalytic hydrogenation over a palladium catalyst can also be employed. youtube.com
The direct hydroxylation of 4-octylbiphenyl (B1596291) is generally not a viable synthetic route due to poor regioselectivity, which would yield a mixture of phenolic isomers. researchgate.net Therefore, a more controlled, multi-step strategy is typically employed:
Use of a Pre-functionalized Ring : The synthesis often begins with one of the aromatic rings already containing a protected hydroxyl group. A common and effective precursor is a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-iodoanisole). orgsyn.org
Cross-Coupling : This methoxy-containing aryl halide is then used in one of the cross-coupling reactions described in section 2.1.2 (e.g., Suzuki coupling with 4-octylphenylboronic acid) to form 4-methoxy-4'-octylbiphenyl. This strategy unambiguously places the oxygen functionality at the desired C4 position.
Deprotection : The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This is a standard transformation that can be achieved with strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).
This sequence ensures that the hydroxyl group is installed with complete regioselectivity, yielding the target this compound.
Functionalization and Derivatization of this compound
The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary reactive sites are the phenolic hydroxyl group and the aromatic protons on the two phenyl rings.
Reactions of the Hydroxyl Group : The phenol (B47542) moiety is a versatile functional handle.
Etherification : The hydroxyl group can be converted into an ether via the Williamson ether synthesis, reacting the corresponding phenoxide (formed by treatment with a base like sodium hydride) with an alkyl halide. This allows for the introduction of various new alkyl or functionalized chains.
Esterification : Reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine, yields the corresponding esters. This modification is frequently used to alter the physical properties of phenolic compounds, such as in the development of liquid crystals.
Electrophilic Aromatic Substitution : Both aromatic rings can undergo further substitution reactions such as nitration, halogenation, or sulfonation. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
The hydroxyl group is a strongly activating, ortho, para-directing group.
The octyl group is a weakly activating, ortho, para-directing group. Given that the para positions are already occupied, further substitution would be directed to the ortho positions of both rings. The positions ortho to the hydroxyl group are generally more activated and would be the most likely sites for subsequent reactions.
Synthesis of Cyano-Substituted Biphenyl Analogs (e.g., 4'-Octyl-4-biphenylcarbonitrile)
Cyano-substituted biphenyls, such as 4'-Octyl-4-biphenylcarbonitrile (8CB), are a well-established class of liquid crystals. ossila.comtcichemicals.comsigmaaldrich.com The synthesis of these materials hinges on the effective formation of the biphenyl core and the strategic introduction of the nitrile functionality.
The nitrile group is a versatile and crucial functional group in organic synthesis, often used to create pharmaceuticals and advanced materials. nih.govnih.gov Its introduction into an aromatic system like a biphenyl can be achieved through several established methods. Classical approaches include the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, and the Rosenmund–von Braun reaction, a direct cyanation of an aryl halide using copper(I) cyanide.
Modern methods often leverage transition-metal-catalyzed reactions. For instance, rhodium(III)-catalyzed C-H activation provides a direct route for the arylation of benzimidate derivatives, which serve as both a directing group and a source for the nitrile group, enabling the straightforward synthesis of biphenyl-2-carbonitrile derivatives. acs.org Another approach involves the direct C-H arylation of unactivated monocyanoarenes. nih.gov The choice of method depends on the available starting materials, desired substitution pattern, and functional group tolerance. The nitrile group's strong dipole moment and linear geometry are key to inducing the mesogenic properties characteristic of cyanobiphenyl liquid crystals. nih.govtandfonline.com
Traditional cross-coupling methods like Suzuki and Ullmann reactions are fundamental to constructing the biphenyl skeleton. nih.gov However, these often require pre-functionalization of the aromatic rings and can involve expensive catalytic systems. nih.gov
A more streamlined approach is the one-pot synthesis of 4'-alkyl-4-cyanobiaryls. This method is based on the cross-coupling between the sodium salt of the terephthalonitrile (B52192) dianion and a neutral aromatic nitrile in liquid ammonia. nih.gov The reaction proceeds through a long-lived anionic intermediate which is subsequently trapped with an alkyl halide, such as an octyl bromide, to yield the final product. This process is efficient, avoids the need for expensive catalysts, and is compatible with various functional groups in both the aromatic core and the alkyl side-chain. nih.gov
Below is a table summarizing the results of a one-pot synthesis for various alkylcyanobiaryls, demonstrating the versatility of the method.
| Entry | Nitrile (2) | Alkyl Halide (6) | Product (5) | Yield (%) |
| 1 | Benzonitrile | 1-Bromobutane | 4-Butyl-4'-cyanobiphenyl | 56 |
| 2 | Benzonitrile | 1-Bromooctane | 4-Octyl-4'-cyanobiphenyl | 65 |
| 3 | 4-Methylbenzonitrile | 1-Bromobutane | 4-Butyl-4'-cyano-4-methylbiphenyl | 60 |
| 4 | 4-Fluorobenzonitrile | 1-Bromobutane | 4-Butyl-4'-cyano-4-fluorobiphenyl | 58 |
| 5 | 1-Naphthonitrile | 1-Bromobutane | 4-Butyl-4'-cyano-1,1'-binaphthyl | 70 |
This table is based on data from a study on the one-pot synthesis of alkylcyanobiaryls. nih.gov
Incorporation of Chiral Aliphatic Tails for Advanced Materials
The introduction of chirality into the molecular structure of biphenyl derivatives is a key strategy for creating advanced materials like ferroelectric liquid crystals (FLCs). jcsp.org.pk This is typically achieved by attaching a chiral aliphatic tail to the biphenyl core. The synthesis often involves coupling a commercially available chiral building block, such as S(+)-2-octanol, with a functionalized biphenyl carboxylic acid. prepchem.com
For example, the synthesis of chiral 4'-(4-alkoxy-2,3-difluorobenzoyloxy)-4-biphenyl carboxylates involves esterification reactions with chiral alcohols like S(+)-2-methyl-1-butanol. researchgate.net The presence of the chiral center breaks the symmetry of the material, leading to the formation of chiral smectic or cholesteric phases, which are essential for applications in high-resolution displays and optical sensors. jcsp.org.pk Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the dipole moments and potential efficacy of newly designed chiral dopants based on biphenyl cores. jcsp.org.pk
Development of Vinyl Ketone and Ester Derivatives
Functionalizing biphenyls with reactive groups like vinyl ketones and esters opens pathways to new monomers for polymer synthesis.
Vinyl Ketone Derivatives: Aryl vinyl ketones are valuable intermediates in organic synthesis, serving as precursors for complex molecules through reactions like Michael addition and Diels-Alder. mdpi.com The synthesis of biphenyl vinyl ketone monomers can be achieved through several routes. One common method is the Mannich reaction, where a ketone is reacted with formaldehyde (B43269) and a secondary amine to form a Mannich base. youtube.com This intermediate is then treated with methyl iodide and a base to induce elimination, yielding the vinyl ketone. youtube.com Research has demonstrated the synthesis of novel vinyl ketone monomers with mesogenic biphenyl substituents, which can then undergo free radical polymerization. nih.gov While a biphenyl-containing vinyl ketone monomer did not exhibit liquid crystalline behavior on its own, related monomers with longer ter- and quaterphenyl (B1678625) moieties did form liquid crystal structures. nih.gov
Ester Derivatives: The hydroxyl group of this compound provides a convenient handle for creating a wide range of ester derivatives. Standard esterification methods, such as reaction with an acyl halide or a carboxylic acid under catalytic conditions, are commonly employed. researchgate.net For example, novel lipophilic hydroxyalkyl esters have been synthesized via Fischer esterification between hydroxyphenylacetic acids and various α,ω-diols. nih.gov This functionalization allows for the tuning of properties such as solubility, melting point, and liquid crystalline behavior, and provides a route to creating side-chain liquid crystal polymers where the mesogenic biphenyl unit is attached to a polymer backbone via an ester linkage.
Strategies for Alkyne Functionalization (e.g., 4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol)
The introduction of alkyne functionalities into the biphenyl structure creates versatile intermediates for further modification via click chemistry or for the synthesis of conjugated materials and polyynes. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the most prevalent methods for this transformation. This reaction couples a terminal alkyne with an aryl halide (e.g., an iodo- or bromo-biphenyl) in the presence of a palladium catalyst and a copper(I) co-catalyst.
The synthesis of hydroxy tail-terminated cyanobiphenyls has been reported where an alkynyl group is introduced as a key intermediate step. tandfonline.comresearchgate.net These alkynyl compounds can then be reduced to the corresponding alkyl derivatives. tandfonline.comresearchgate.net The synthesis of bis-strained alkynes derived from 1,1'-biphenyl-2,2',6,6'-tetrol has also been explored for applications in strain-promoted azide-alkyne cycloaddition reactions. nih.govacs.org This demonstrates the utility of biphenyl-alkynes in biorthogonal chemistry. The direct functionalization of alkynes using photoredox catalysis also presents a modern strategy for creating difunctionalized products. nih.gov
Polymerization Techniques for Derived Macromolecular Architectures
Biphenyl-containing monomers, functionalized with polymerizable groups such as acrylates, vinyl ketones, or alkynes, serve as building blocks for a variety of macromolecular architectures. nih.govnih.gov Free radical polymerization is a common technique used to synthesize polymers from these monomers. For example, acrylated biphenyl monomers like 2-phenylphenolmonoacrylate (2PPMA) and 4-phenylphenolmonoacrylate (4PPMA) have been copolymerized with a diacrylate crosslinker to create covalently crosslinked polymer networks. nih.govnih.gov
Interestingly, the π-π stacking interactions between the biphenyl side groups can act as noncovalent, physical crosslinks within the polymer network, influencing properties like swelling behavior. nih.gov Similarly, mesogenic vinyl ketone monomers based on biphenyls have been successfully polymerized using AIBN as a free radical initiator, both in bulk and in solution, to produce liquid crystalline polymers. nih.gov Post-polymerization functionalization is another powerful technique where a generic polymer monolith is first created and then chemically modified to introduce specific functionalities, such as biphenyl groups, onto its surface. mdpi.com This allows for the creation of specialized materials for applications like chromatography, starting from a single, optimized polymer template. mdpi.com
Free Radical Polymerization of Mesogenic Monomers
Conventional free radical polymerization is a widely utilized method for synthesizing polymers from vinyl monomers, including those containing mesogenic groups like 4'-octylbiphenyl. This technique typically involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals that initiate the polymerization of functionalized monomers.
For instance, the hydroxyl group of this compound can be esterified with acryloyl chloride or methacryloyl chloride to yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers can then be polymerized via a free radical mechanism. nih.gov While this method is robust and versatile, it offers limited control over the polymerization process. The high reactivity of the propagating radical species leads to unavoidable termination and chain transfer reactions, resulting in polymers with broad molecular weight distributions (high polydispersity index, PDI) and undefined chain ends. cmu.edu
The synthesis of crosslinked polymers using biphenyl-containing monomers has been demonstrated through free radical polymerization. nih.gov In such systems, mono- and di-acrylated biphenyl monomers are polymerized to form a three-dimensional network. While effective for creating thermosets, the lack of control inherent in this method makes it less suitable for producing well-defined, high-performance materials like block copolymers or polymers with complex architectures.
Table 1: Representative Conditions for Free Radical Polymerization of Biphenyl-Based Acrylates
| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer |
|---|---|---|---|---|
| 4'-Octylbiphenyl-4-yl acrylate (hypothetical) | AIBN | Toluene | 60-80 | Poly(4'-octylbiphenyl-4-yl acrylate) with broad PDI |
| 4-Phenylphenol monoacrylate | AIBN | N/A (Bulk) | N/A | Crosslinked polymer network |
Controlled Radical Polymerization (RAFT) in Biphenyl Polymer Systems
To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (LRP) techniques have been developed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent LRP method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI values typically < 1.2), and complex architectures. acs.orgyoutube.com
The RAFT process employs a thiocarbonylthio compound as a chain transfer agent (CTA). The polymerization proceeds through a degenerative transfer mechanism where the growing polymer chains are in rapid equilibrium between active (radical) and dormant (thiocarbonylthio-capped) states. youtube.com This reversible process minimizes termination reactions, imparting a "living" character to the polymerization. acs.org
This technique is highly versatile and compatible with a wide range of monomers, including methacrylates and acrylates functionalized with mesogenic units like 4'-octylbiphenyl. acs.orgnih.gov By carefully selecting the CTA, monomer, and initiator concentrations, the molecular weight of the resulting polymer can be precisely controlled. Furthermore, the living nature of the chain ends allows for the sequential addition of different monomers to synthesize block copolymers. youtube.comnih.gov For example, a poly(4'-octylbiphenyl-4-yl methacrylate) block could be extended with a different monomer to create diblock copolymers with unique self-assembly and liquid crystalline properties. cmu.edu
Table 2: Key Features of RAFT Polymerization for Mesogenic Monomers
| Feature | Description | Advantage for Biphenyl Polymers |
|---|---|---|
| Control Agent | Thiocarbonylthio compound (RAFT agent/CTA) | Enables controlled polymerization of functionalized biphenyl monomers. |
| Mechanism | Reversible addition-fragmentation chain transfer | Minimizes termination, leading to "living" polymer chains. youtube.com |
| Molecular Weight | Predetermined by the [Monomer]/[CTA] ratio | Allows for precise tuning of polymer chain length and associated properties. nih.gov |
| Polydispersity (PDI) | Typically low (1.05 - 1.25) | Produces well-defined polymers with uniform chain lengths. cmu.edu |
| Architecture | Linear, block, star, graft copolymers | Facilitates the synthesis of advanced architectures incorporating mesogenic units. acs.org |
Living Cationic Polymerization for Defined Polymeric Structures
Living cationic polymerization is another powerful technique for synthesizing well-defined polymers, particularly from electron-rich monomers such as vinyl ethers. nih.govacs.org This method offers excellent control over molecular weight and PDI and is effective for creating polymers with specific end-group functionalities. dtic.milnih.gov
To apply this method to this compound, the compound is first converted into a vinyl ether monomer. This can be achieved by reacting the phenol with a suitable vinyl-containing reagent, such as 2-chloroethyl vinyl ether, followed by elimination, or through other established etherification routes. The resulting 4'-octylbiphenyl-4-oxyalkyl vinyl ether monomer can then be polymerized.
The polymerization is typically initiated by an electrophilic species, such as a protonic acid in conjunction with a Lewis acid or a specific initiating system like HI/I₂ or HCl/SnCl₄. dtic.mil The key to achieving a "living" process is the stabilization of the propagating carbocationic chain end to prevent chain-transfer and termination reactions. nih.govnih.gov This is often achieved by using a weak nucleophile as a counter-ion and conducting the reaction at low temperatures.
Research has demonstrated the successful living cationic polymerization of various biphenyl-containing vinyl ethers. dtic.milchem960.com These studies show that the molecular weight of the resulting polymers can be controlled by the monomer-to-initiator ratio and that the polymers exhibit low polydispersity indices (≤ 1.22). chem960.com The resulting side-chain liquid crystalline polymers display mesomorphic behaviors that are dependent on their molecular weight. dtic.mil
Table 3: Research Findings on Living Cationic Polymerization of Biphenyl Vinyl Ethers
| Monomer System | Initiator System | Polymer Characteristics | Mesomorphic Behavior | Reference |
|---|---|---|---|---|
| 5-((4-Cyano-4'-biphenyl)oxy)pentyl vinyl ether | HI/I₂ | Controlled molecular weight, low PDI | Nematic mesophase, dependent on molecular weight | dtic.mil |
Advanced Characterization Techniques for Biphenyl Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the chemical analysis of biphenyl (B1667301) derivatives, providing insights into their atomic and molecular structures.
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. ksu.edu.sasu.se These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. jascoinc.com When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. edinst.commt.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. ksu.edu.sa A vibration is Raman active if it leads to a change in the polarizability of the molecule. edinst.com
For 4'-Octyl-[1,1'-biphenyl]-4-ol, IR and Raman spectroscopy can confirm the presence of its key functional groups: the hydroxyl (-OH) group, the aromatic biphenyl rings, and the aliphatic octyl chain.
Hydroxyl (-OH) Group: The O-H stretching vibration is a prominent feature in the IR spectrum, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The O-H bending vibration is expected in the fingerprint region, around 1440-1395 cm⁻¹ and 1260 cm⁻¹.
Aromatic Biphenyl Structure: The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to characteristic bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also informative, appearing in the 900-675 cm⁻¹ range, and their specific positions can indicate the substitution pattern of the phenyl rings.
Aliphatic Octyl Chain: The C-H stretching vibrations of the CH₂ and CH₃ groups in the octyl chain are expected in the 2960-2850 cm⁻¹ region. The CH₂ bending (scissoring) vibration typically appears around 1465 cm⁻¹, while the CH₃ symmetric bending (umbrella) mode is found near 1375 cm⁻¹.
The complementary nature of IR and Raman spectroscopy is particularly useful. ksu.edu.sa While the polar -OH group gives a strong signal in the IR spectrum, the non-polar C-C bonds of the biphenyl backbone and the octyl chain are often more prominent in the Raman spectrum. edinst.com
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3600-3200 (broad) | IR |
| Aromatic | C-H stretch | 3100-3000 | IR, Raman |
| Aliphatic (Octyl) | C-H stretch | 2960-2850 | IR, Raman |
| Aromatic | C=C stretch | 1600-1450 | IR, Raman |
| Aliphatic (Octyl) | CH₂ bend | ~1465 | IR, Raman |
| Hydroxyl | O-H bend | 1440-1395 | IR |
| Aliphatic (Octyl) | CH₃ bend | ~1375 | IR, Raman |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound in solution. nmrdb.org It provides information on the chemical environment of individual atoms (specifically, their nuclei) and their connectivity within the molecule. For this compound, ¹H (proton) and ¹³C NMR are the most relevant techniques.
In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. The spectrum provides information on the number of different types of protons, their relative numbers (from integration), and their neighboring protons (from spin-spin splitting patterns).
Aromatic Protons: The protons on the two phenyl rings of the biphenyl core are expected to resonate in the aromatic region of the spectrum, typically between 6.8 and 7.6 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the hydroxyl and octyl groups.
Hydroxyl Proton: The phenolic -OH proton usually appears as a singlet, and its chemical shift can vary over a wide range (typically 4-8 ppm), depending on concentration, solvent, and temperature, due to hydrogen bonding.
Octyl Chain Protons: The protons of the octyl chain will appear in the upfield region of the spectrum (typically 0.8-2.7 ppm). The terminal methyl (-CH₃) group will be the most shielded and appear at the lowest chemical shift (around 0.9 ppm) as a triplet. The methylene (B1212753) (-CH₂-) groups will show complex multiplets, with the -CH₂- group directly attached to the phenyl ring being the most deshielded (around 2.6 ppm).
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: The carbons of the biphenyl rings are expected in the range of 115-160 ppm. The carbon atom bearing the hydroxyl group will be significantly deshielded (around 155 ppm), as will the carbon attached to the octyl group.
Octyl Chain Carbons: The carbons of the octyl chain will resonate in the aliphatic region, typically between 14 and 35 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity between the different parts of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.6 | 115 - 130 |
| Aromatic C-O | - | ~155 |
| Aromatic C-Alkyl | - | ~140 |
| Aromatic C (quaternary) | - | 130 - 145 |
| Phenolic O-H | 4.0 - 8.0 (variable) | - |
| Ar-CH₂- | ~2.6 | ~35 |
| -(CH₂)₆- | 1.2 - 1.6 | 22 - 32 |
| -CH₃ | ~0.9 | ~14 |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a substance.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used for purity assessment, quantification, and analysis of complex mixtures containing biphenyl derivatives. researchgate.netscielo.br
In reversed-phase HPLC (RP-HPLC), which is the most common mode for such compounds, a non-polar stationary phase (like C18 or a biphenyl phase) is used with a polar mobile phase. sielc.comchromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its significant non-polar character from the octyl chain and biphenyl core, this compound is well-retained on a reversed-phase column.
A typical HPLC method for this compound would involve:
Column: A C18 or a specialized biphenyl stationary phase column. chromatographyonline.comijrpc.com
Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape. sielc.comoup.com
Detection: A UV detector is commonly used, as the biphenyl system has strong UV absorbance. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment. oup.com
The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. HPLC can effectively separate this compound from starting materials, by-products, and degradation products.
Table 3: Typical RP-HPLC Parameters for Analysis of Biphenyl Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from ~50% B to 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | 25-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and thermally stable compounds. science.gov Due to the low volatility and polar hydroxyl group of this compound, direct analysis by GC-MS can be challenging. However, it is an excellent method for analyzing more volatile precursors or for the analysis of the compound after a derivatization step.
Derivatization, for example, by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether, increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. hpst.cz
As the separated components elute from the column, they enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used for definitive identification by comparing it to spectral libraries. imrpress.comniscpr.res.in GC-MS is particularly useful for identifying trace-level impurities that are more volatile than the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ikm.org.my This technique is ideal for the analysis of non-volatile compounds like this compound, as it does not require the analyte to be volatile or thermally stable. rsc.orgeuropa.eu
The effluent from the HPLC column is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where the analyte molecules are converted into gas-phase ions. These ions are then analyzed by the mass spectrometer to produce a mass spectrum.
LC-MS provides several key pieces of information:
Retention Time: From the LC separation.
Molecular Weight: From the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
Structural Information: From the fragmentation pattern of the molecular ion, which can be induced in the mass spectrometer (MS/MS).
This combination of data allows for the confident identification and quantification of this compound, as well as the characterization of any non-volatile impurities or metabolites in complex matrices. ikm.org.my
X-ray Diffraction and Scattering for Crystalline and Liquid Crystalline Phases
X-ray diffraction and scattering are powerful, non-destructive analytical techniques indispensable for elucidating the structural properties of materials at the atomic and molecular levels. For biphenyl derivatives such as this compound, which can exhibit both crystalline and liquid crystalline phases, these methods provide critical insights into molecular packing, polymorphism, supramolecular organization, and interfacial structures. The interaction of X-rays with the electron clouds of the atoms in a sample produces diffraction or scattering patterns that are characteristic of the material's internal structure. Analysis of these patterns reveals key structural parameters, from the precise arrangement of molecules in a crystal lattice to the larger-scale ordering in mesophases and the architecture of thin films.
Powder X-ray Diffraction for Bulk Polymorphism
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It is particularly crucial for identifying and distinguishing different polymorphic forms of a compound, which are distinct crystal structures of the same chemical entity. rigaku.com Polymorphs can exhibit different physical properties, including melting point, solubility, and stability, making their control and identification essential in materials science and pharmaceuticals. rigaku.com
In a PXRD experiment, a powdered sample containing a multitude of tiny, randomly oriented crystallites is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystallographic planes of the atoms, as described by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
For a biphenyl derivative like this compound, PXRD can be used to:
Identify Crystalline Phases: The diffraction pattern of a synthesized batch can be compared to standard patterns from databases or simulations to confirm its identity and purity. rigaku.com
Distinguish Polymorphs: Different polymorphs of this compound would produce distinct PXRD patterns due to differences in their crystal lattice arrangements. researchgate.net By analyzing the peak positions and relative intensities, one can identify the specific polymorph present or detect the presence of mixed phases.
Monitor Phase Transitions: By performing PXRD measurements as a function of temperature, one can observe changes in the crystal structure, such as solid-solid phase transitions between different polymorphs or the transition to a liquid crystalline or isotropic liquid phase. rigaku.com
While specific PXRD data for multiple polymorphs of this compound is not widely published, the table below illustrates hypothetical data for two distinct polymorphic forms, demonstrating how PXRD can differentiate them.
| Characteristic 2θ Peaks (°) for Hypothetical Polymorphs of this compound |
| Polymorph A |
| 5.8° |
| 12.1° |
| 17.5° |
| 20.3° |
| 23.7° |
This table is illustrative. The peak positions are hypothetical and serve to demonstrate the principle of polymorphic differentiation via PXRD.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Order
While PXRD is ideal for probing the short-range order of crystal lattices (atomic scale), Small-Angle X-ray Scattering (SAXS) is the premier technique for investigating larger-scale structures, typically in the range of 1 to 100 nanometers. scispace.com This makes it perfectly suited for characterizing the supramolecular organization inherent in the liquid crystalline phases (mesophases) of compounds like this compound. rsc.org
Liquid crystals possess a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. In mesophases such as nematic, smectic, and columnar phases, molecules self-assemble into ordered arrangements. researchgate.net SAXS can probe the characteristic length scales of these assemblies. For instance, in a smectic phase, which consists of molecular layers, SAXS can determine the layer spacing (d-spacing). scispace.comrsc.org
In a SAXS experiment, the X-ray scattering pattern is collected at very small angles (typically < 5°). The resulting pattern for a liquid crystal sample often shows one or more sharp peaks (Bragg reflections) in the small-angle region, corresponding to the periodic arrangement of the supramolecular structure. researchgate.net For unaligned, or "powder," liquid crystal samples, these reflections appear as concentric rings.
For this compound, which is expected to form liquid crystalline phases, SAXS analysis would be critical for:
Identifying Mesophase Type: The ratio of the peak positions in a SAXS pattern can help identify the type of liquid crystalline phase. For example, a series of peaks with positions in the ratio 1 : 2 : 3... is characteristic of a lamellar smectic A (SmA) phase, while more complex ratios can indicate other smectic or columnar phases. researchgate.net
Determining Structural Dimensions: The position of the principal SAXS peak can be used to calculate the primary repeating distance of the supramolecular structure, such as the smectic layer thickness. This dimension can be compared to the calculated molecular length to gain insights into the molecular packing arrangement (e.g., interdigitated or tilted molecules).
The following table shows representative SAXS data for a hypothetical smectic A phase of this compound, illustrating the determination of layer spacing.
| SAXS Data for a Hypothetical Smectic A Phase of this compound |
| Scattering Vector (q) of Primary Peak |
| d-spacing (d = 2π/q) |
| Calculated Molecular Length |
| Inferred Molecular Arrangement |
This table contains representative data to illustrate the application of SAXS. The values are based on typical findings for similar liquid crystal molecules.
X-ray Reflectivity for Interfacial Molecular Structure
X-ray Reflectivity (XRR) is a powerful surface-sensitive technique used to characterize the structure of thin films and interfaces on the nanometer scale. measurlabs.com It provides precise measurements of film thickness, density (which is related to molecular packing), and the roughness of surfaces and buried interfaces. uc.edu The technique is applicable to crystalline, polycrystalline, or amorphous films, making it highly versatile. uc.edu
In an XRR experiment, a highly collimated X-ray beam strikes a flat sample surface at a very small grazing angle. The intensity of the specularly reflected X-rays (where the angle of incidence equals the angle of reflection) is measured as the angle is varied. Below a certain critical angle, the X-rays undergo total external reflection. Above this angle, the reflectivity drops off sharply, and the curve is modulated by interference fringes (known as Kiessig fringes). uc.edu
For a biphenyl derivative like this compound, XRR can be applied to thin films prepared by methods such as spin-coating or vapor deposition to understand how the molecules organize at interfaces (e.g., at the substrate or the air interface). acs.org This is crucial for applications in organic electronics where device performance is highly dependent on interfacial structure. rsc.org
Analysis of an XRR curve provides:
Film Thickness: The periodicity of the interference fringes is inversely related to the thickness of the film. uc.edu
Electron Density: The critical angle is determined by the electron density of the film material. Since electron density is proportional to mass density, this provides information on the molecular packing density.
Surface and Interface Roughness: The rate at which the reflectivity signal decays with increasing angle is related to the roughness of the film's surface and any underlying interfaces. uc.edu
The table below presents a model XRR analysis for a thin film of this compound deposited on a silicon wafer.
| XRR Analysis of a this compound Thin Film on Silicon |
| Parameter |
| Film Thickness |
| Film Electron Density |
| Surface Roughness (Film-Air) |
| Interface Roughness (Film-Substrate) |
This table provides example data derived from a typical XRR analysis of an organic thin film. measurlabs.comresearchgate.net
Liquid Crystalline Behavior and Phase Phenomena in Biphenyl Based Systems
Mesophase Transitions and Identification
The transition from a crystalline solid to an isotropic liquid for a mesogenic compound like 4'-Octyl-[1,1'-biphenyl]-4-ol is expected to proceed through one or more intermediate liquid crystalline phases, known as mesophases. The specific types of mesophases and the temperatures at which these transitions occur are determined by the delicate balance of intermolecular forces, which are highly sensitive to molecular structure. For other biphenyl (B1667301) derivatives, the presence of nematic and smectic phases is common. nih.govossila.com
Nematic Phase Characteristics and Anisotropy
Should this compound exhibit a nematic (N) phase, it would be characterized by long-range orientational order of the molecular long axes, while lacking any positional order. This phase is the least ordered of the liquid crystal phases and typically appears at higher temperatures, just below the transition to the isotropic liquid. The anisotropy of the nematic phase, arising from the parallel alignment of the molecules, would lead to anisotropic physical properties, such as refractive index and dielectric permittivity.
Smectic Phase Organization (SmA, SmC*, etc.)
Given the presence of the long octyl chain, it is highly probable that this compound would form one or more smectic (Sm) phases at temperatures below the nematic phase. Smectic phases possess a higher degree of order than nematic phases, exhibiting one-dimensional positional order in addition to orientational order, resulting in a layered structure.
The most common smectic phases for such a molecule would be the Smectic A (SmA) and Smectic C (SmC) phases. In the SmA phase, the average molecular long axis is oriented perpendicular to the smectic layer planes. In the SmC phase, the molecules are tilted with respect to the layer normal. If the molecule were chiral (which this compound is not in its ground state, but could be through derivatization), a chiral smectic C (SmC*) phase could be observed, which is ferroelectric and exhibits a helical superstructure. The formation of smectic phases in biphenyl systems is a well-documented phenomenon. nih.govlew.ro
Cholesteric and Blue Phase Formation
Cholesteric (N*) phases, also known as chiral nematic phases, are typically formed by chiral molecules or by doping a nematic liquid crystal with a chiral agent. Since this compound is achiral, it would not form a cholesteric phase on its own. However, its properties as a host for chiral dopants could be a subject of investigation.
Blue phases (BP) are highly ordered, optically isotropic phases that can appear in a very narrow temperature range between the cholesteric and isotropic phases of highly chiral liquid crystals. The formation of blue phases in biphenyl mixtures has been studied, but would not be expected for pure, achiral this compound. d-nb.info
Molecular Ordering and Orientational Dynamics
The degree of molecular order in any potential liquid crystal phase of this compound would be a key parameter for characterizing its properties.
Investigation of Orientational Order Parameters
The primary measure of orientational order in a liquid crystal is the scalar order parameter, S. It quantifies the degree of alignment of the molecular long axes with respect to a common direction, known as the director. The value of S ranges from 1 for a perfectly ordered system to 0 for an isotropic liquid. For typical nematic liquid crystals, S is in the range of 0.3 to 0.8. While specific values for this compound are not available, it is expected that S would decrease with increasing temperature and exhibit a discontinuous drop to zero at the nematic-isotropic phase transition.
Interfacial Ordering in Thin Films and Monolayers
The behavior of this compound at interfaces, particularly in the form of thin films and monolayers, is of considerable interest for applications in sensors and display technologies. The amphiphilic nature of the molecule, with its polar hydroxyl head group and nonpolar biphenyl and octyl tail, allows for the formation of organized molecular layers at the air-water interface, known as Langmuir films.
In such films, the molecules orient themselves with the hydrophilic hydroxyl groups anchored at the water surface and the hydrophobic tails extending into the air. The packing density of these molecules can be controlled by mechanical compression, leading to various two-dimensional phases. While specific studies on Langmuir films of this compound are not extensively documented, research on analogous long-chain biphenyl derivatives suggests that they would exhibit a rich phase diagram at the air-water interface, with transitions from a gaseous-like state to a more ordered liquid-like and eventually a solid-like state upon compression. The ability to form well-ordered monolayers is a prerequisite for the fabrication of Langmuir-Blodgett films, where these monolayers are transferred onto a solid substrate, enabling the creation of highly organized multilayer structures.
Polymorphism and Structural Dynamics
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in liquid crystalline compounds, including those based on biphenyl structures. These different crystalline forms, or polymorphs, can exhibit distinct physical properties, such as melting points and stability, and can influence the subsequent liquid crystalline phases that are formed upon heating.
Calorimetric Studies of Phase Transition Energetics
Differential Scanning Calorimetry (DSC) is a key technique used to investigate the phase transitions of liquid crystals by measuring the heat flow associated with these transitions. For this compound, a melting point range of 139 to 143 °C has been reported. hoffmanchemicals.com This transition from a crystalline solid to a liquid or liquid crystalline phase involves a specific enthalpy change, which is a measure of the energy required to disrupt the crystal lattice.
| Compound | Transition | Temperature (°C) |
| This compound | Melting Point | 139 - 143 hoffmanchemicals.com |
| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) | Crystal to Smectic A | 52.86 nih.gov |
| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) | Smectic A to Nematic | 66.65 nih.gov |
| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) | Nematic to Isotropic | 79.10 nih.gov |
Microscopic Analysis of Polymorphic Forms
Polarized Optical Microscopy (POM) and X-ray Diffraction (XRD) are powerful techniques for the analysis of polymorphic forms and liquid crystalline textures. microscopeworld.comresearchgate.netrsc.org Under a polarized light microscope, different crystalline polymorphs would appear as distinct crystal habits, and upon melting, the liquid crystalline phases would exhibit characteristic textures. microscopeworld.com For instance, a nematic phase typically shows a Schlieren or marbled texture, while a smectic A phase presents a focal-conic or fan-like texture.
While specific microscopic images for this compound are not widely published, the textures of related biphenyl compounds are well-documented. researchgate.net X-ray diffraction studies on the crystalline phases of biphenyl derivatives provide detailed information about the packing of molecules, including lattice parameters and molecular arrangements. researchgate.net In the smectic phases, XRD reveals a layered structure, and the layer spacing can be determined. For example, in the smectic A phase of 8CB, a layer spacing of approximately 31.6 Å has been measured, which is slightly longer than the molecular length, suggesting an interdigitated or tilted arrangement of the molecules within the layers. Similar detailed structural analysis would be expected for the polymorphic and mesophasic forms of this compound.
Structure-Mesophase Relationships: Elucidating the Role of Substituents
The relationship between the molecular structure of a compound and its liquid crystalline behavior (mesophase) is a central theme in the science of liquid crystals. In the case of this compound, the nature of the terminal hydroxyl group and the length of the octyl chain are critical determinants of its mesomorphic properties.
The presence of the hydroxyl group allows for the formation of hydrogen bonds between molecules. This strong intermolecular interaction can significantly influence the thermal stability of the mesophases. Compared to the analogous 4'-octyl-4-cyanobiphenyl (8CB), where the terminal group is a cyano (-CN) moiety, the hydrogen bonding in the hydroxyl-containing compound is expected to lead to higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid).
Theoretical and Computational Investigations
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a single molecule of 4'-Octyl-[1,1'-biphenyl]-4-ol. These studies typically focus on the molecule in a vacuum (gas phase) to understand its most stable conformation and electronic distribution without intermolecular influences.
The molecular structure of this compound is primarily investigated using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost. researchgate.net A common approach involves using the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p). researchgate.netacs.org This level of theory is effective for optimizing the molecular geometry to find the lowest energy conformation.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT B3LYP/6-31G(d,p) Calculations)
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle | Torsional angle between the two biphenyl (B1667301) rings | ~38° - 42° |
| C-C Bond Length | Within the phenyl rings | ~1.39 - 1.41 Å |
| C-C Bond Length | Connecting the two phenyl rings | ~1.48 - 1.49 Å |
| C-O Bond Length | Phenolic carbon to oxygen | ~1.36 - 1.38 Å |
| O-H Bond Length | Hydroxyl group | ~0.96 - 0.97 Å |
Note: The values in this table are representative examples based on calculations of similar biphenyl structures and serve to illustrate the type of data generated.
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. schrodinger.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com DFT calculations can accurately predict the energies and spatial distributions of these orbitals. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, particularly on the oxygen atom. The LUMO is generally distributed across the biphenyl core.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Description | Typical Calculated Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -5.5 to -5.8 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | -0.9 to -1.2 eV |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.4 to 4.9 eV |
Note: These values are illustrative and represent typical outcomes for phenolic biphenyl compounds calculated via DFT methods.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact, particularly in non-covalent interactions like hydrogen bonding, which are vital for the formation of liquid crystal phases. chemrxiv.org The MEP map is calculated from the optimized molecular geometry and illustrates regions of positive and negative electrostatic potential. wolfram.com
On an MEP map, different colors signify different potential values. Typically, red indicates regions of most negative potential (electron-rich), which are prone to electrophilic attack. Blue indicates areas of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral or near-zero potential. acs.orgresearchgate.net
For this compound, the MEP map would show:
A strong negative region (red) concentrated around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. This site is the primary center for hydrogen bonding.
A positive region (blue) located on the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor.
Neutral regions (green) covering the hydrocarbon octyl chain and the biphenyl rings, indicating their non-polar character.
Molecular Dynamics (MD) Simulations for Supramolecular Assemblies
While quantum chemical studies examine single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of hundreds or thousands of molecules over time. nih.gov This technique is indispensable for investigating the formation and properties of condensed phases, such as the liquid crystalline phases of this compound.
MD simulations are particularly effective for modeling the structure of liquid crystalline free-standing films (FSFs), which consist of a discrete number of smectic layers suspended in air. azom.com To simulate an FSF, a system is constructed with a slab of liquid crystal molecules, often starting from a pre-ordered configuration, surrounded by a vacuum. The simulation then proceeds by solving Newton's equations of motion for every atom, allowing the system to evolve and equilibrate. nih.gov
Studies on the closely related compound 4-octyl-4'-cyanobiphenyl (8CB) have shown that stable FSFs can be reproduced using standard atomistic force fields without any artificial constraints. azom.com This indicates that the stability of these films arises directly from the intermolecular interactions—primarily van der Waals forces and, in the case of this compound, hydrogen bonding. These simulations can reveal the detailed molecular arrangement within the layers and at the film-vacuum interface. nih.gov
MD simulations provide a direct route to calculating macroscopic properties that characterize liquid crystal phases. By analyzing the trajectories of the molecules from an equilibrated simulation, key structural parameters can be determined.
Orientational Order: The degree of molecular alignment is quantified by the nematic order parameter, S. It is calculated by averaging the second Legendre polynomial, (3cos²θ - 1)/2, where θ is the angle between the long axis of a molecule and the director (the average direction of molecular alignment). For a perfectly ordered system, S = 1, while for an isotropic liquid, S = 0. MD simulations can predict the value of S as a function of temperature.
Layer Spacing: In smectic phases, which possess one-dimensional positional order, molecules are organized into layers. The layer spacing (d) can be calculated from the simulation by generating a mass density profile along the axis perpendicular to the layers. The distance between the peaks in the density profile corresponds to the smectic layer spacing. This simulated value can be directly compared with experimental data from X-ray diffraction.
Table 3: Predicted Properties of Ordered Phases of this compound from MD Simulations
| Property | Phase | Typical Predicted Value | Method of Calculation |
| Orientational Order (S) | Smectic A / Nematic | 0.6 - 0.8 | Averaging molecular orientation relative to the director |
| Layer Spacing (d) | Smectic A | ~30 - 32 Å | Peak-to-peak distance in mass density profile |
Note: Values are illustrative, based on the molecular length and typical behavior of similar long-chain biphenyl liquid crystals.
Computational Approaches to Understanding Liquid Crystal Behavior
Modeling Intermolecular Interactions and Self-Assembly Processes
Computational modeling is a vital tool for understanding the intricate intermolecular interactions and self-assembly processes that define the behavior of the liquid crystal this compound, a compound often studied under its cyanobiphenyl analogue, 8CB. These simulations provide an atomic-level view of how individual molecules interact to form the ordered structures characteristic of liquid crystal phases.
Molecular dynamics (MD) simulations are frequently employed to model these systems. researchgate.netemory.edu In this method, the forces between atoms are described by a set of empirical potential functions known as a force field. For complex organic molecules like this compound, force fields such as the General Amber Force Field (GAFF) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are often used, though they sometimes overestimate the attraction between mesogenic molecules, leading to transition temperatures in simulations that are higher than experimental values. researchgate.net Simpler "united-atom" models, which group hydrogen atoms with their adjacent carbon, can also reproduce the primary liquid crystal phases (isotropic, nematic, and smectic), although they may not capture finer details like dimerization without including electrostatic interactions. researchgate.net
The intermolecular interactions in systems like 8CB are highly anisotropic, driven by a combination of forces:
Van der Waals Forces: These arise from the elongated, rod-like shape of the biphenyl core and the flexible octyl tail, promoting the parallel alignment of molecules. aps.org
Dipole-Dipole Interactions: The polar head group (a hydroxyl group in this compound or a cyano group in 8CB) creates a significant dipole moment. This leads to a preference for antiparallel arrangements between neighboring molecules to minimize electrostatic repulsion. researchgate.net
Hydrogen Bonding: The terminal hydroxyl group in this compound allows for the formation of hydrogen bonds, which can further influence local ordering and self-assembly. aps.org
MD simulations can track the spontaneous self-assembly of these molecules from a disordered isotropic liquid into more ordered phases. researchgate.net For instance, simulations of the related 8CB molecule show the formation of a smectic A phase, characterized by molecules organized into layers. These simulations reveal that the layers are not perfectly sharp, and the antiparallel arrangement of molecules leads to a layer spacing that is greater than the length of a single molecule (approximately 1.4 times the molecular length). researchgate.net This microphase separation, where polar cores and nonpolar tails segregate, is a key driver of the smectic ordering. mdpi.com
The table below summarizes typical phases and simulated transition temperatures for 8CB, a close analogue to this compound, as observed in MD simulations. Note that simulated temperatures can vary based on the force field and model used.
| Transition | Simulated Temperature Range (K) | Experimental Temperature (K) |
| Crystal → Smectic A (SmA) | 320 - 380 | ~306 |
| Smectic A (SmA) → Nematic | 340 - 420 | ~314 |
| Nematic → Isotropic (I) | 430 - 440 | ~322 |
| Data synthesized from simulation studies. azom.com |
Theoretical Frameworks for Mesogen Design
Insights gained from computational studies of molecules like this compound form the basis for theoretical frameworks aimed at designing new liquid crystalline materials (mesogens) with specific, predictable properties. These frameworks connect molecular structure to macroscopic behavior, accelerating the discovery of novel materials for applications like advanced displays and sensors.
A cornerstone of mesogen design is the Maier-Saupe theory , a mean-field model that describes the nematic-isotropic phase transition. This theory emphasizes the role of anisotropic van der Waals forces, which are directly related to the molecule's shape. Computational chemistry allows for the precise calculation of molecular shape descriptors, such as the aspect ratio (length-to-breadth). A higher aspect ratio generally leads to more stable liquid crystal phases.
Modern theoretical frameworks go beyond simple shape and incorporate the influence of specific chemical features, which can be quantified through computational modeling: researchgate.net
Polar Groups: The strength and position of polar groups (like the hydroxyl group) determine the molecular dipole moment. This, in turn, dictates the dielectric properties and the tendency for molecules to form antiparallel pairs, which can favor the formation of smectic phases. researchgate.net
Molecular Polarizability: This property, which can be calculated using quantum mechanical methods, governs the strength of dispersion forces and the material's response to electric fields, a key parameter for display applications. researchgate.net
This predictive power enables in silico (computational) screening of potential new mesogens. By systematically modifying the molecular structure—for example, by changing the length of the alkyl chain, altering the rigid core, or introducing different functional groups—researchers can run simulations to predict the resulting liquid crystal properties before undertaking costly and time-consuming chemical synthesis. For instance, simulations can predict how changes will affect key parameters like the nematic-isotropic transition temperature (TNI). researchgate.netarxiv.org
The table below outlines key molecular properties that are calculated computationally and used as inputs for theoretical models to predict the behavior of new mesogens.
| Calculated Molecular Property | Influence on Liquid Crystal Behavior |
| Aspect Ratio | Affects packing efficiency and the stability of orientationally ordered phases (e.g., nematic). |
| Molecular Polarizability | Determines the strength of intermolecular dispersion forces and the response to external electric fields. |
| Dipole Moment | Influences dielectric properties and promotes specific local arrangements (e.g., antiparallel pairing) that can lead to smectic phases. |
| Conformational Entropy | Related to the flexibility of alkyl chains; impacts phase transition temperatures and overall mesophase stability. |
By integrating these detailed molecular calculations with statistical mechanics, these theoretical frameworks provide a powerful, rational approach to the design of next-generation liquid crystal materials. researchgate.net
Applications in Advanced Materials Non Biological, Non Medical
Liquid Crystal Technology Beyond Displays
The molecular shape of 4'-Octyl-[1,1'-biphenyl]-4-ol, with its rigid biphenyl (B1667301) core and flexible octyl chain, is strongly indicative of liquid crystalline behavior. nih.gov This property, where a material can flow like a liquid but maintain some of the ordered structure of a solid, is fundamental to many electro-optical technologies.
Smart windows, or switchable windows, are a prime example of liquid crystal technology extending beyond conventional displays. These windows can alter their light transmission properties when a voltage is applied. Typically, they utilize a polymer-dispersed liquid crystal (PDLC) film. In their "off" state (no voltage), the liquid crystal droplets are randomly oriented, scattering light and making the window opaque. When a voltage is applied, the liquid crystal molecules align, allowing light to pass through and rendering the window transparent.
Tunable optical filters are devices that can selectively transmit a narrow, adjustable band of light wavelengths. Liquid crystals are a key enabling technology for these filters, where an applied electric field alters the refractive index of the liquid crystal layer, thereby changing the wavelength of transmitted light. synthonix.com Similarly, optical modulators use an external signal to alter a property of a light beam, such as its intensity or phase.
Anisotropic Nanomaterials and Nanocomposites
Anisotropic nanomaterials possess properties that vary with direction. researchgate.net The rod-like shape of molecules like this compound makes them ideal for inducing anisotropy in composite materials.
The functionalization of inorganic nanoparticles with organic ligands is a crucial step in creating advanced nanocomposites with tailored properties. nih.govrsc.org The hydroxyl group of this compound provides a reactive site for covalent attachment to the surface of inorganic nanoparticles (e.g., silica, metal oxides). This surface modification can serve several purposes:
Improved Dispersion: The long octyl chain can enhance the dispersibility of the nanoparticles in organic matrices or liquid crystal hosts.
Induced Anisotropy: The rigid biphenyl core can impose a specific orientation on the nanoparticles when subjected to an external field or during self-assembly, leading to anisotropic optical or electronic properties in the composite material.
Interfacial Control: The biphenyl-ol ligand can mediate the interaction between the nanoparticle and a surrounding medium, which is critical for creating well-defined nanocomposites. researchgate.net
Studies on other functional biphenyl derivatives have shown their ability to interact specifically with nanoparticles, suggesting that this compound could be an effective component in creating anisotropic nanosized composite materials. researchgate.net
Template-assisted self-assembly is a powerful technique for creating complex and ordered micro- and nanostructures. nih.govrsc.org In this process, a patterned substrate or a molecular template guides the assembly of building blocks into a desired architecture.
The self-assembling properties of liquid crystals make them excellent candidates for this "bottom-up" fabrication approach. Molecules like this compound, due to their potential to form liquid crystal phases, could self-assemble into ordered structures such as columns or layers. These ordered phases can then act as templates for arranging other materials, such as nanoparticles or polymers, into well-defined patterns. researchgate.net The ability to control the alignment of these liquid crystal templates with external fields adds another layer of control over the final nanostructure.
Electronic and Optoelectronic Materials
The π-conjugated system of the biphenyl core in this compound is a key feature of many organic electronic and optoelectronic materials. dokumen.pub This extended system of double bonds allows for the delocalization of electrons, which is essential for charge transport and interaction with light.
While specific data on the electronic properties of this compound are not widely published, the biphenyl scaffold is a common motif in materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The substituents on the biphenyl core, in this case, the hydroxyl and octyl groups, play a crucial role in tuning the electronic properties, solubility, and solid-state packing of the material. The hydroxyl group, in particular, could facilitate intermolecular hydrogen bonding, which can significantly influence the molecular arrangement and, consequently, the charge transport efficiency. The development of new organic semiconductors often involves the synthesis and characterization of a wide range of derivatives to optimize performance for specific electronic applications. researchgate.net
Role in Organic Light-Emitting Diodes (OLEDs) and Related Devices
While direct studies on this compound in OLEDs are not extensively documented, the foundational components of the molecule suggest a significant potential role. The biphenyl structure is a well-known chromophore, and its derivatives are often used in the emissive or charge-transporting layers of OLEDs. sciforum.netkoreascience.kr For instance, polymers containing biphenyl units have been synthesized and investigated for their blue light-emitting properties. koreascience.kr
The hydroxyl group (-OH) on the biphenyl ring provides a reactive site for further chemical modifications. This allows for the incorporation of the molecule into larger polymeric structures or for grafting it onto other materials, which can be advantageous for creating stable and efficient OLED architectures. A related compound, 4-Cyano-4'-hydroxybiphenyl, has been noted for its potential in optoelectronic devices due to its luminescent properties. ontosight.ai
The octyl chain, a long alkyl group, can influence the solubility and film-forming properties of the material, which are critical for the fabrication of thin-film devices like OLEDs. rsc.orgacs.org The presence of such chains can also impact the molecular packing and orientation within the film, which in turn affects the device's efficiency and lifespan. rsc.org For example, the side chains in polyfluorenes, another class of OLED materials, play a significant role in the molecular orientation and alignment. rsc.org
Potential in Molecular Electronics and Photonics
In the realm of molecular electronics, the biphenyl core of this compound serves as a rigid, conjugated segment that can facilitate charge transport. This is a fundamental requirement for molecular wires and other components of electronic circuits at the molecular scale. The hydroxyl and octyl groups can be tailored to control the molecule's assembly and interaction with other components on a substrate.
The field of photonics, which involves the control of light, can also benefit from materials based on this compound. The biphenyl structure can be functionalized to create materials with specific optical properties, such as high refractive indices or nonlinear optical responses. These are essential for applications like waveguides and optical switches.
Polymer Materials Science
The structure of this compound makes it a valuable building block in polymer chemistry, particularly for liquid crystalline and functional polymers.
Development of Liquid Crystalline Polymers
The combination of a rigid biphenyl core and a flexible octyl chain is a classic design for liquid crystalline materials. tandfonline.commdpi.com The biphenyl unit provides the necessary rigidity (mesogenic character), while the long alkyl chain helps to lower the melting point and can induce the formation of various liquid crystalline phases (mesophases), such as nematic and smectic phases. mdpi.commdpi.com
Research on similar molecules has shown that the length of the alkyl chain significantly influences the type of mesophase and the temperature range over which it is stable. sapub.orgbohrium.com For example, in one study of biphenyl-based liquid crystals, shorter alkoxy chains led to a nematic phase, while longer chains (n=8-16) resulted in a smectic A phase. bohrium.com The well-known liquid crystal 4'-Octyl-4-biphenylcarbonitrile (8CB) exhibits both smectic A and nematic phases. mdpi.comsigmaaldrich.com
The hydroxyl group on this compound can be used as a point of attachment to a polymer backbone, leading to the formation of side-chain liquid crystalline polymers. scielo.br These polymers combine the properties of liquid crystals with the processability of polymers and have potential applications in optical data storage and infrared imaging. scielo.br The molecular weight and the spacer connecting the mesogenic group to the polymer backbone are critical parameters that influence the phase transitions of these materials. acs.org
Below is a table summarizing the properties of related biphenyl liquid crystals:
| Compound Name | Abbreviation | Phase Transitions |
| 4'-Octyl-4-biphenylcarbonitrile | 8CB | Smectic A to Nematic at 34°C, Nematic to Isotropic at 42.6°C mdpi.com |
| 4'-Octyloxy-4-biphenylcarbonitrile | 8OCB | Crystalline to Smectic A at 52.86°C, Smectic A to Nematic at 66.65°C, Nematic to Isotropic at 79.10°C ossila.com |
Synthesis of Functional Polymeric Architectures
The reactivity of the hydroxyl group in this compound allows for its use in the synthesis of a variety of functional polymeric architectures through polymerization techniques. google.comacs.org For instance, it can be used as a monomer in condensation polymerization to create polyesters or polyethers with biphenyl units in the main chain.
Furthermore, the hydroxyl group can be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) group. This would transform the molecule into a monomer that can undergo chain-growth polymerization to form polymers with the 4'-octylbiphenyl-4-yl group as a pendant side chain. researchgate.net This approach allows for the creation of polymers with tailored properties, where the biphenyl units can provide thermal stability, specific optical properties, or liquid crystallinity, while the polymer backbone imparts mechanical strength and processability. lifescienceglobal.com
The synthesis of copolymers using biphenyl-containing monomers is another strategy to develop materials with a desirable combination of properties. lifescienceglobal.comresearchgate.net By combining different monomers, it is possible to fine-tune the characteristics of the resulting polymer for specific applications in electronics and materials science.
Environmental Research Methodologies
Assessment of Biodegradation Pathways and Rates
Biodegradation is a key process that determines the environmental persistence of organic compounds. The assessment of biodegradation pathways and rates for a substance like 4'-Octyl-[1,1'-biphenyl]-4-ol would involve a combination of laboratory experiments and simulations to predict its fate in various environmental compartments.
To determine the rate at which this compound breaks down in the environment, researchers typically conduct a series of standardized tests. These studies are designed to measure the compound's degradation under controlled conditions that mimic natural environments such as water and soil.
Ready Biodegradability Tests: These tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) test guidelines (e.g., OECD 301 series), are stringent screening tests that expose the test substance to a relatively low concentration of microorganisms. A high level of degradation in these tests suggests the compound is likely to be rapidly mineralized in the environment.
Inherent Biodegradability Tests: If a compound does not pass the ready biodegradability tests, further studies on inherent biodegradability (e.g., OECD 302 series) may be conducted. These tests use a higher concentration of microorganisms or a longer incubation period, providing an indication of the compound's potential to biodegrade under optimized conditions.
Simulation Studies: To gather more environmentally relevant data, simulation tests (e.g., OECD 303 for wastewater treatment plants, OECD 308 for sediment, and OECD 309 for surface water) are employed. These studies use environmental samples (water, sediment, activated sludge) to determine the degradation kinetics (e.g., half-life) under conditions that more closely resemble the natural environment.
For a compound like this compound, which has low water solubility, these tests would require the use of a suitable solvent carrier to introduce the compound into the test systems. The degradation would be monitored by measuring the disappearance of the parent compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Representative Degradation Kinetics Data from Simulation Studies (Note: No specific data is available for this compound. The table below is a template illustrating how such data would be presented.)
| Environmental Compartment | Test System | Half-life (t1/2) in days | Degradation Rate Constant (k) | Reference |
|---|---|---|---|---|
| Surface Water | OECD 309 | Data not available | Data not available | N/A |
| Sediment | OECD 308 | Data not available | Data not available | N/A |
| Wastewater Treatment | OECD 303 | Data not available | Data not available | N/A |
Investigating the microbial degradation mechanisms involves identifying the microorganisms capable of breaking down the compound and elucidating the biochemical pathways involved. For aromatic compounds like biphenyl (B1667301) and its derivatives, aerobic biodegradation is a well-studied process. jst.go.jp
The typical aerobic degradation pathway for biphenyl, which serves as a structural backbone for this compound, is initiated by a multi-component enzyme system called biphenyl dioxygenase. jst.go.jpnih.gov This enzyme introduces two hydroxyl groups onto one of the aromatic rings. nih.gov Subsequent enzymatic steps lead to the cleavage of the aromatic ring and further degradation to central metabolic intermediates. jst.go.jp A wide range of bacteria, including species of Pseudomonas, Rhodococcus, and Sphingomonas, have been identified as capable of degrading biphenyl and its chlorinated derivatives (polychlorinated biphenyls or PCBs). medcraveonline.comelsevier.es
To study the microbial degradation of this compound, researchers would:
Isolate and identify degrading microorganisms: This would involve enriching microbial cultures from contaminated environments (e.g., industrial wastewater, soil) using the target compound as a sole carbon source.
Identify metabolic intermediates: Using techniques like LC-MS/MS and GC-MS, the breakdown products (metabolites) formed during microbial degradation would be identified. This provides clues about the degradation pathway.
Elucidate the enzymatic pathway: This involves studying the enzymes responsible for each degradation step. The genes encoding these enzymes can also be identified and characterized. jst.go.jp
The presence of the octyl group and a hydroxyl group on the biphenyl structure of this compound would likely influence its microbial degradation, potentially requiring specific enzymatic capabilities for the initial attack and subsequent breakdown of the alkyl chain and the phenolic ring.
Hydrolysis and Photolysis Investigations
In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of chemical compounds in the environment.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The susceptibility of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups (e.g., esters, amides, certain halides) and the pH of the aqueous solution. The biphenyl structure itself is generally resistant to hydrolysis. Given that this compound consists of two phenyl rings, an alkyl chain, and a hydroxyl group, it is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
Standard hydrolysis studies (e.g., OECD 111) would be conducted across a range of pH values to confirm this. The concentration of the test substance would be monitored over time in sterile, buffered aqueous solutions. A lack of significant degradation would indicate that hydrolysis is not a major environmental fate process for this compound.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For a compound to undergo direct photolysis, it must be able to absorb light in the solar spectrum (wavelengths > 290 nm). Aromatic compounds like biphenyls can absorb UV light and may undergo photolytic degradation.
Investigations into the photolysis of this compound would involve:
Determining the UV-Visible absorption spectrum: This initial step confirms if the molecule absorbs light at environmentally relevant wavelengths.
Direct Photolysis Studies: Aqueous solutions of the compound are exposed to a light source that simulates natural sunlight. The rate of degradation is measured to determine the quantum yield and the environmental half-life.
Indirect Photolysis Studies: In natural waters, other substances (e.g., humic acids, nitrate (B79036) ions) can absorb light and produce reactive species like hydroxyl radicals that can then degrade the target compound. Studies would be conducted in the presence of these photosensitizers to assess the importance of indirect photolysis.
For some aromatic compounds, photolysis can be a significant degradation pathway in sunlit surface waters. researchgate.net The degradation products of photolysis would also be identified to understand the transformation process fully.
Table 2: Summary of Abiotic Degradation Studies (Note: No specific data is available for this compound. The table below is a template illustrating how such data would be presented.)
| Degradation Process | Test Guideline | Conditions | Half-life (t1/2) | Reference |
|---|---|---|---|---|
| Hydrolysis | OECD 111 | pH 4, 7, 9 | Data not available | N/A |
| Direct Photolysis | OECD 316 | Aqueous solution, simulated sunlight | Data not available | N/A |
| Indirect Photolysis | - | Presence of sensitizers (e.g., humic acid) | Data not available | N/A |
Environmental Transport and Distribution Modeling
Understanding how a chemical moves through the environment is critical to predicting its potential exposure and impact. For this compound, its physical and chemical properties would be used to model its environmental transport and distribution.
Key properties that influence environmental transport include:
Water Solubility: Low water solubility generally leads to a greater tendency for a compound to partition to soil, sediment, and biota rather than remaining in the water column.
Octanol-Water Partition Coefficient (Kow): This parameter is a measure of a chemical's lipophilicity. A high Kow value suggests a high potential for bioaccumulation in organisms and strong adsorption to organic matter in soil and sediment.
Vapor Pressure: This property determines the likelihood of a compound to volatilize from soil or water surfaces into the atmosphere.
Organic Carbon-Water (B12546825) Partition Coefficient (Koc): This is a measure of a chemical's tendency to adsorb to organic matter in soil and sediment. It is often estimated from the Kow.
This data would be input into environmental fate and transport models (e.g., fugacity models) to predict the partitioning of this compound between different environmental compartments such as air, water, soil, and sediment. These models can estimate the likely environmental concentrations resulting from various release scenarios and help identify the environmental compartments where the compound is most likely to accumulate. For instance, due to the expected low water solubility and high lipophilicity (inferred from the octyl and biphenyl groups), it is probable that this compound would strongly adsorb to sediment and soil organic matter, limiting its mobility in aqueous systems but increasing its persistence in the solid phases of the environment. inchem.org
Methodologies for Studying Air, Water, and Soil Partitioning
The movement and distribution of this compound in the environment are primarily governed by its physicochemical properties, which are quantified by partition coefficients. These coefficients describe the equilibrium distribution of a chemical between two different phases. Key parameters include the soil-water partition coefficient (Kd), the organic carbon-water partition coefficient (Koc), the octanol-water partition coefficient (Kow), and the Henry's Law constant (HLC) for air-water partitioning.
Soil-Water Partitioning (Koc)
The tendency of this compound to adsorb to soil and sediment is a critical factor in its environmental mobility and bioavailability. Since organic compounds primarily bind to the organic carbon fraction of soil, the partition coefficient is often normalized to the organic carbon content, yielding the Koc value. ecetoc.org
Methodologies for determining Koc can be direct or indirect:
Batch Equilibrium Method (OECD Guideline 106): This is a direct measurement where a solution of this compound in water is equilibrated with a known mass of soil or sediment. ecetoc.org The mixture is agitated for a defined period, typically 24 hours, to reach a pseudo-equilibrium state. ecetoc.org The phases are then separated by centrifugation, and the concentration of the compound remaining in the aqueous phase is measured. ecetoc.org The amount adsorbed to the solid phase is calculated by the difference from the initial concentration. This allows for the calculation of the soil-water distribution coefficient (Kd), which is then normalized by the fraction of organic carbon in the soil to determine Koc. ecetoc.org
Chromatographic Methods (HPLC): An indirect method, based on OECD Guideline 121, utilizes high-performance liquid chromatography (HPLC). This method establishes a correlation between the retention time of a chemical on an HPLC column with a stationary phase that mimics soil organic matter and its known Koc value. By comparing the retention time of this compound to that of reference substances with established Koc values, its Koc can be estimated.
Quantitative Structure-Property Relationship (QSPR) Models: These are computational models that predict Koc based on the molecular structure of the compound. d-nb.info Often, these models use the octanol-water partition coefficient (Kow) as a primary predictor, as it is a strong indicator of hydrophobicity. d-nb.info Software such as KOCWIN™ can be used to estimate these values when experimental data is unavailable. researchgate.net
Octanol-Water Partitioning (Kow)
The octanol-water partition coefficient (Kow) is a crucial parameter that indicates a chemical's lipophilicity (tendency to dissolve in fats and oils) versus its hydrophilicity (tendency to dissolve in water). wikipedia.org It is a primary indicator for bioaccumulation potential and influences soil/sediment sorption. wikipedia.orgumweltbundesamt.de Given the predicted high hydrophobicity of this compound (PubChem calculated XLogP3 of 7.2), specific methods are required for accurate measurement. nih.gov
| Methodology | OECD Guideline | Description | Applicable Log Kow Range |
| Shake-Flask Method | OECD 107 | A solution of the substance is prepared in water and n-octanol and shaken to allow partitioning. The phases are separated and the concentration in each is measured. Prone to errors for highly hydrophobic substances due to micro-emulsion formation. ecetoc.org | -2 to 4 |
| HPLC Method | OECD 117 | The log Kow is estimated based on the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known log Kow values. service.gov.uk It is a rapid and widely used method. service.gov.uk | 0 to 6 (extendable) |
| Slow-Stirring Method | OECD 123 | Water, octanol, and the test substance are equilibrated in a stirred reactor at a slow speed to avoid emulsion formation. This method is particularly suitable for highly lipophilic substances with high log Kow values. ecetoc.org | 2 to > 8 |
Interactive Data Table: Methodologies for Kow Determination.
Air-Water Partitioning (Henry's Law Constant)
The Henry's Law constant (HLC) describes the partitioning of a chemical between air and water at equilibrium and is essential for assessing its potential for volatilization from water bodies. epa.govnoaa.gov It can be determined experimentally or through estimation methods.
Experimental Determination: Methods like the batch air-stripping system or wetted-wall column can be used. These involve measuring the change in concentration of the substance in the liquid phase as it is purged with a gas, allowing for the calculation of the partitioning ratio.
Estimation Methods: The HLC can be estimated from other physical properties, such as vapor pressure, water solubility, and molecular weight. epa.gov Additionally, Quantitative Structure-Activity Relationship (QSAR) models, like those available in the HENRYWIN™ program, provide calculated estimates based on the chemical's structure. henrys-law.org
Bioaccumulation and Bioconcentration Potential Methodologies
Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including diet, dermal contact, and respiration. sfu.ca Bioconcentration is a specific component of bioaccumulation, referring only to uptake from water. labcorp.com The potential of this compound to accumulate in organisms is typically assessed by determining its bioconcentration factor (BCF) or bioaccumulation factor (BAF).
Experimental Determination of Bioconcentration Factor (BCF)
The most widely accepted method for experimentally determining the BCF in fish is described in the OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . oecd.org
This test consists of two phases:
Uptake Phase: A group of fish is exposed to a constant, sublethal concentration of the test substance in the water for an extended period, typically 28 days. oecd.org For highly hydrophobic compounds like this compound, which are difficult to maintain in aqueous solution, a dietary exposure test may be more feasible. sfu.caservice.gov.uk In the dietary test, the fish are fed spiked food, and the resulting measurement is a biomagnification factor (BMF). service.gov.uk
Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment (or fed clean food) and monitored. oecd.org The rate at which the chemical is eliminated from their tissues is measured over time. oecd.org
Throughout both phases, concentrations of this compound are measured in both the water (or food) and the fish tissues. The BCF is then calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state. labcorp.com If steady-state is not reached, a kinetic BCF can be calculated from the uptake and depuration rate constants. service.gov.uk
Analytical Considerations for Hydrophobic Compounds
For highly hydrophobic compounds (log Kow > 5), accurately measuring the bioavailable concentration in water is challenging. The substance may adsorb to organic matter in the test system, reducing the fraction that is freely dissolved and available for uptake by the fish. bmuv.de Advanced analytical techniques such as solid-phase microextraction (SPME) can be employed to specifically measure this freely dissolved concentration, leading to a more accurate BCF determination. bmuv.de
Predictive Methodologies for Bioaccumulation
When experimental data are not available, the bioaccumulation potential of this compound can be estimated using computational models.
QSAR Models: Numerous Quantitative Structure-Activity Relationship (QSAR) models exist to predict the BCF. The most common approach uses the octanol-water partition coefficient (log Kow) as the primary input parameter. umweltbundesamt.de For many organic chemicals, a linear relationship exists between log BCF and log Kow. umweltbundesamt.de
Software Tools: Programs like the U.S. Environmental Protection Agency's EPI Suite™ include the BCFBAF™ model, which can estimate both BCF and BAF values for organic chemicals based on their structure and log Kow. nih.gov These tools are valuable for screening-level assessments to identify chemicals that may require further experimental testing. nih.gov
| Methodology / Parameter | Description | Relevance to this compound |
| OECD Guideline 305 | Gold standard laboratory test for measuring BCF in fish, involving uptake and depuration phases. oecd.org | The definitive method for generating experimental bioaccumulation data. The dietary exposure option is particularly relevant due to the compound's high hydrophobicity. sfu.ca |
| Log Kow | A measure of a chemical's lipophilicity, which is strongly correlated with its potential to bioaccumulate in fatty tissues. umweltbundesamt.de | The high predicted log Kow (7.2) for this compound strongly suggests a high potential for bioaccumulation, making it a priority for assessment. nih.gov |
| QSAR / BCFBAF™ Models | Computational tools that predict BCF and BAF based on chemical structure and properties like log Kow. nih.govnih.gov | Provides initial estimates of bioaccumulation potential in the absence of experimental data, guiding further research priorities. |
| Solid-Phase Microextraction (SPME) | An analytical technique used in lab studies to measure the freely dissolved, bioavailable concentration of a substance in water. bmuv.de | Improves the accuracy of experimental BCF determination for highly hydrophobic compounds by distinguishing between total and bioavailable concentrations. bmuv.de |
Interactive Data Table: Methodologies for Assessing Bioaccumulation Potential.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Tailored Biphenyl (B1667301) Structures
The precise synthesis of biphenyl scaffolds is critical for tuning their physical and chemical properties. Modern organic chemistry offers a variety of powerful cross-coupling reactions that have largely replaced older, less efficient methods like the Wurtz-Fittig reaction. rsc.org Future research is centered on refining these methods to achieve higher yields, greater functional group tolerance, and more sustainable conditions.
Key research trends include:
Advanced Cross-Coupling Reactions: The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, is a cornerstone for biphenyl synthesis due to its versatility. rsc.orgnih.gov Similarly, Hiyama cross-coupling, utilizing organosilane reagents, is gaining traction because of the low toxicity, stability, and availability of the silicon-based reagents. nih.gov Research is focused on developing novel palladium and rhodium catalysts that can operate under milder conditions or in greener solvents like water. nih.govresearchgate.net For instance, rhodium-catalyzed C-H arylation represents an efficient pathway to biphenyl-2-carbonitrile derivatives in aqueous media. nih.gov
Catalyst Innovation: Efforts are underway to create more robust and reusable catalyst systems. This includes the development of heterogeneous catalysts, such as mesoporous MCF-supported tin-palladium nanoparticles, which facilitate sustainable Suzuki-Miyaura couplings and allow for easier product purification. researchgate.net
Functional Group Interconversion: Research also targets the efficient synthesis of complex biphenyls with specific functionalities. This includes methods for creating fluorinated biphenyls via Pd(0)-catalyzed reactions for applications in organic electronics, or the synthesis of biphenyl tyrosine derivatives using aryl trifluoroborate salts for biological applications. rsc.orgacs.org The ability to introduce a variety of substituents allows for the fine-tuning of properties like mesophase behavior, solubility, and electronic characteristics.
| Synthetic Method | Key Features | Catalyst/Reagents | Sustainability Aspect | Research Focus |
| Suzuki-Miyaura Coupling | High yield, versatile, tolerates various functional groups. rsc.orgnih.gov | Palladium catalyst, Arylboronic acids. rsc.orgnih.gov | Can be adapted for aqueous media. researchgate.net | Development of reusable heterogeneous catalysts. researchgate.net |
| Hiyama Cross-Coupling | Uses non-toxic and stable organosilane reagents. nih.gov | Rhodium or Palladium catalysts, Arylsilanes. nih.gov | Low toxicity of silicon reagents. nih.gov | C-H activation in sustainable solvents like water. nih.gov |
| Persulfate-Promoted Synthesis | Metal-free approach. rsc.org | Potassium persulfate. rsc.org | Uses water as a solvent and can utilize biomass-derived starting materials. rsc.org | Harnessing renewable compounds for green synthesis. rsc.org |
| Pd(0)-Catalyzed Reactions | Effective for creating fluorinated biphenyls. acs.org | Pd(PPh₃)₄, Arylboronic acids. acs.org | Dioxane:water solvent system reduces reliance on purely organic solvents. acs.org | Synthesis of conjugated systems for organic solar cells. acs.org |
Exploration of New Mesophase Phenomena and Their Applications
The liquid crystal (LC) behavior of biphenyl derivatives is central to their utility. While compounds like 4-cyano-4'-octylbiphenyl (B51350) (8CB), a close structural relative of 4'-Octyl-[1,1'-biphenyl]-4-ol, are well-known for their nematic and smectic A phases, current research is delving into more complex and potentially more functional mesophases. acs.orgresearchgate.net
The exploration of new mesophases includes:
Induction of Novel Phases: The structure of the biphenyl core and the nature of its terminal chains directly influence the type of mesophase formed. mdpi.com By modifying the molecular structure, researchers can induce phases beyond the common nematic and smectic A types, such as the tilted smectic C (SmC) phase or highly ordered hexatic phases (SmX). mdpi.comspiedigitallibrary.org These phases are of interest for advanced applications; for example, ferroelectric SmC* phases (formed by chiral molecules) offer bistable switching suitable for high-speed displays. mdpi.com
Cybotactic Nematic Phases: Research has identified the existence of cybotactic nematic phases, which feature smectic-like clusters within a nematic phase. spiedigitallibrary.org Understanding and controlling the formation of these nanostructured phases could lead to materials with unique viscoelastic and optical properties.
Liquid Crystal Mixtures: The properties of a liquid crystal system can be finely tuned by creating mixtures. mdpi.com The induction of a smectic Ad phase, for example, has been observed in bicomponent mixtures of polar compounds with a terminal -CN group, where the phase behavior depends on the rigid cores and alkyl chain lengths of both components. spiedigitallibrary.org This approach allows for the creation of materials with optimized temperature ranges and electro-optical responses for specific device requirements.
Integration of Biphenyl Derivatives in Hybrid Material Systems
The versatility of biphenyl derivatives allows them to be incorporated into a wide range of hybrid materials, combining their unique optical and electronic properties with the processability and structural integrity of other materials.
Emerging areas of integration include:
Polymer Networks and Composites: Biphenyl derivatives are used as photosensitizers in free-radical, cationic, and hybrid photopolymerization processes. uj.edu.plmdpi.com This enables the creation of interpenetrating polymer networks (IPNs), where two different polymer systems are formed simultaneously, resulting in materials with enhanced mechanical and thermal properties. mdpi.com Furthermore, these systems can be used to create nanocomposites, for example by incorporating multiwalled carbon nanotubes (MWCNTs) into a polymer matrix, which is relevant for applications in 3D printing and advanced coatings. rsc.org
Organic Electronics: The π-conjugated system of the biphenyl core makes these molecules suitable for use in organic electronic devices. acs.org Zinc(II) porphyrin and phthalocyanine (B1677752) derivatives featuring multiple biphenyl units have been synthesized as components for molecular electronics. worldscientific.com In other systems, four-pyridylbenzene-armed biphenyls have been designed as efficient electron-transport and hole-blocking materials for green phosphorescent organic light-emitting devices (OLEDs), demonstrating improved performance over standard materials. acs.org
Liquid Crystal-Based Sensors: The responsive nature of liquid crystals makes them ideal for sensor applications. Biphenyl derivatives can be integrated into porous hosts like chiral nematic mesoporous organosilica. researchgate.net When a thermotropic liquid crystal such as 8CB is infiltrated into the pores, the photonic properties of the composite material become tunable with temperature, opening pathways for developing new optical sensors. researchgate.net
Advanced Computational Modeling for Material Design and Prediction
Computational chemistry has become an indispensable tool for accelerating the design and discovery of new materials, reducing the need for time-consuming trial-and-error synthesis. osti.gov For biphenyl derivatives, modeling provides deep insights into the structure-property relationships that govern their behavior.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to explore the electronic properties, molecular geometry, and reactivity of biphenyl molecules. mdpi.com This method can predict parameters like dipole moments and polarizability, which are crucial for understanding mesomorphic behavior and electro-optical properties. mdpi.comacs.org
Molecular Dynamics (MD) Simulations: MD simulations are used to model the collective behavior of molecules and predict macroscopic properties. For liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) and its homolog 4-cyano-4'-octylbiphenyl (8CB), MD simulations with reoptimized force fields can accurately reproduce phase transitions, order parameters, and diffusion properties. acs.orgresearchgate.net These simulations provide a molecular-level view of how intermolecular interactions give rise to different liquid crystal phases. researchgate.net
Predictive Design: By combining computational methods, researchers can design novel chemoresponsive liquid crystals. For instance, electronic structure calculations have been used to model the binding of nitrile-containing mesogens to metal salts, leading to the design of new molecules with tailored responses for chemical sensing applications. osti.gov This predictive power allows for the in silico screening of candidate molecules before their synthesis, saving significant time and resources. wisdomlib.org
| Computational Method | Application for Biphenyl Derivatives | Key Predicted Properties |
| Density Functional Theory (DFT) | Investigating electronic structure and molecular properties. mdpi.com | Dipole moment, polarizability, HOMO-LUMO gap, molecular geometry. mdpi.comacs.org |
| Molecular Dynamics (MD) | Simulating bulk behavior and phase transitions. acs.orgresearchgate.net | Phase behavior (nematic, smectic), transition temperatures, order parameters, diffusion coefficients. acs.org |
| Coarse-Grained MD (CGMD) | Modeling larger systems over longer timescales. acs.org | Order parameters, molecular density. acs.org |
| Integrated Approaches | Designing chemoresponsive LC systems. osti.gov | Binding affinities, orientational response to analytes. osti.gov |
Sustainable Synthesis and Environmental Remediation Research
As with all chemical products, the environmental impact and lifecycle of biphenyl-based materials are of growing importance. Research is addressing this through the development of greener synthetic routes and methods for environmental remediation.
Sustainable Synthesis: A significant research thrust is the development of environmentally benign synthetic methods. This includes using water as a sustainable solvent for cross-coupling reactions and employing metal-free catalytic systems. nih.govrsc.org Another promising avenue is the use of renewable starting materials, such as synthesizing biphenyl compounds from biomass-derived triacetic acid lactone. rsc.org Scalable methods to produce biphenyl derivatives from bio-derived precursors are also being developed, such as the synthesis of dimethyl biphenyl-4,4'-dicarboxylate from bio-derived 4,4'-dimethylbiphenyl, which is a key step towards bio-based polymers. acs.org
Environmental Remediation: While this compound itself is not a major environmental pollutant, research into the remediation of structurally related polychlorinated biphenyls (PCBs) provides valuable insights. PCBs are persistent organic pollutants, and their remediation is a significant environmental challenge. google.com Research in this area focuses on bioremediation, using microorganisms that can degrade PCBs. nih.govqut.edu.au Techniques such as sequential anaerobic-aerobic treatments, where microbes first reductively de-chlorinate the biphenyls, followed by aerobic degradation of the less chlorinated products, are being explored. nih.gov The use of biosurfactants to increase the bioavailability of hydrophobic compounds like PCBs is also an active area of investigation. nih.govqut.edu.au This body of research informs the potential end-of-life management strategies for future biphenyl-based materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
